1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a dioxolane ring attached to a methylphenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 4-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Shares the dioxolane ring structure but differs in the substitution pattern.
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol: Similar in structure but contains a hydroxyl group instead of a methanamine moiety.
Uniqueness: 1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO2/c1-9-2-4-10(5-3-9)11(8-12)13-6-7-14-11/h2-5H,6-8,12H2,1H3 |
InChI Key |
WHFUVLBYQPYSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(OCCO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.